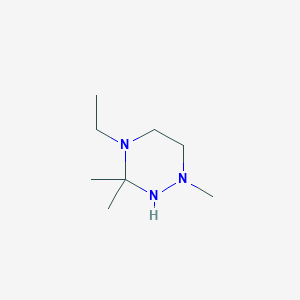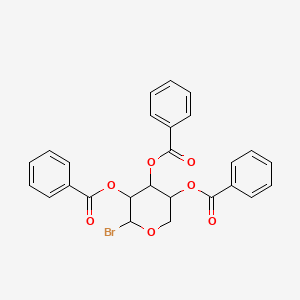![molecular formula C15H15N B14154755 N-[(2,4-Dimethylphenyl)methylene]benzenamine CAS No. 82297-91-4](/img/structure/B14154755.png)
N-[(2,4-Dimethylphenyl)methylene]benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethylbenzylidene)aniline: is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of an imine group (C=N) formed by the condensation of aniline and 2,4-dimethylbenzaldehyde. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2,4-Dimethylbenzylidene)aniline can be synthesized through a condensation reaction between aniline and 2,4-dimethylbenzaldehyde. The reaction typically involves mixing equimolar amounts of aniline and 2,4-dimethylbenzaldehyde in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the imine bond. The product is usually purified by recrystallization from a suitable solvent .
Industrial Production Methods: In an industrial setting, the synthesis of N-(2,4-Dimethylbenzylidene)aniline may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acids or bases can be used to accelerate the reaction. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,4-Dimethylbenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethylbenzylidene)aniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving imines.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethylbenzylidene)aniline involves its ability to act as a nucleophile or electrophile in various chemical reactions. The imine group (C=N) is reactive and can participate in nucleophilic addition or substitution reactions. The aromatic ring can undergo electrophilic aromatic substitution, making it versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- N-(2,4-Dimethylphenyl)aniline
- N-(2,4-Dichlorobenzylidene)aniline
- N-(2,4-Dimethoxybenzylidene)aniline
Comparison: N-(2,4-Dimethylbenzylidene)aniline is unique due to the presence of two methyl groups on the benzylidene ring, which can influence its reactivity and steric properties. Compared to its analogs with different substituents, it may exhibit distinct electronic and steric effects, affecting its behavior in chemical reactions and applications .
Eigenschaften
CAS-Nummer |
82297-91-4 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C15H15N/c1-12-8-9-14(13(2)10-12)11-16-15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI-Schlüssel |
QMOJTDZIUPBGHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C=NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)
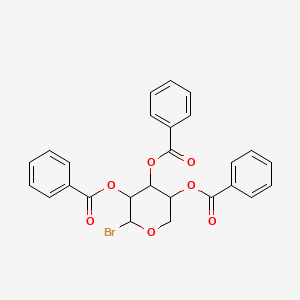
![Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14154684.png)

![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)
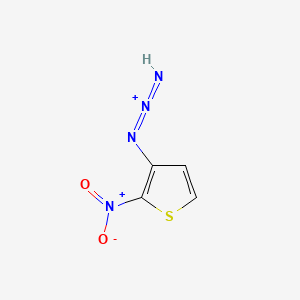
![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
![4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide](/img/structure/B14154730.png)
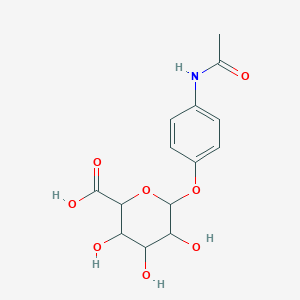
![5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-](/img/structure/B14154738.png)
